molecular formula C18H17N3O3 B2552077 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014026-84-6

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2552077
CAS No.: 1014026-84-6
M. Wt: 323.352
InChI Key: KFUSWMZOJVQRKF-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . The structure incorporates a 4-phenoxyphenyl carboxamide moiety, a feature present in various biologically active molecules, including kinase inhibitors . Pyrazole derivatives are extensively investigated for their potential applications across multiple fields. Research indicates that similar pyrazole-4-carboxamide compounds exhibit significant biological activity; for instance, some function as potent fungicides by targeting succinate dehydrogenase (SDH, Complex II) in the mitochondrial electron transport chain, leading to the disruption of cellular energy production . The versatility of the pyrazole ring allows it to serve as a key intermediate in constructing more complex fused heterocyclic systems, which are valuable in pharmaceutical and agrochemical discovery . Researchers value this class of compounds for its potential to yield new insights in developing enzyme inhibitors and receptor modulators. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-12-16(18(20-21)23-2)17(22)19-13-8-10-15(11-9-13)24-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSWMZOJVQRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with 4-phenoxyphenyl bromide in the presence of a palladium catalyst.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate amine, such as methylamine, under dehydrating conditions to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Carboxamides

Compound Name Substituents (Positions) Key Structural Differences References
3-Methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide 3-OCH₃, 1-CH₃, N-(4-phenoxyphenyl) Baseline for comparison
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 5-NH₂, 3-phenylamino, N-phenyl Amino and anilino groups enhance hydrogen bonding
5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide (7a) 5-indole-Schiff base, N-phenyl Indole moiety improves antitumor activity
Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide) 3-CF₂H, 1-CH₃, N-(trifluorobiphenyl) Fluorinated groups increase lipophilicity
Penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) 3-CF₃, N-thienyl Thienyl group enhances pesticidal activity

Key Observations :

  • Methoxy vs. Halogen Substituents : The 3-methoxy group in the target compound reduces lipophilicity compared to fluorinated analogs like Fluxapyroxad (logP ~3.5 vs. ~4.2) .
  • Phenoxyphenyl vs.

Key Observations :

  • Antitumor Activity : The indole-containing derivative (7a) outperforms the target compound in cytotoxicity, suggesting that planar aromatic systems (e.g., indole) enhance DNA intercalation or kinase inhibition .
  • Antifungal Specificity : Fluorinated analogs like Fluxapyroxad exhibit higher potency due to improved membrane penetration and target affinity .

Physicochemical and Environmental Properties

Table 3: Bioaccumulation and Stability Data

Compound Name Bioconcentration Factor (BCF) Biodegradability Thermal Stability (Melting Point) References
Target Compound Not tested (predicted low) Likely persistent Not reported
Fluxapyroxad BCF = 36–37 (fish) Not readily biodegradable Stable up to 200°C
4a (5-Amino-N-phenyl derivative) Not tested Unknown m.p. = 247°C

Key Observations :

  • Environmental Impact: The target compound’s lack of fluorine atoms may reduce bioaccumulation compared to Fluxapyroxad but could increase persistence due to the stable phenoxyphenyl group .
  • Thermal Stability : High melting points in analogs (e.g., 4a at 247°C) suggest pyrazole carboxamides generally exhibit robust thermal stability .

Biological Activity

3-Methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 306.35 g/mol
  • Appearance : Light yellow to off-white powder

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has shown significant anti-proliferative effects against various cancer cell lines, notably breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. Studies have reported IC50_{50} values ranging from 0.83 to 2.41 µM, indicating potent growth inhibition .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest in the G1 phase and induction of apoptosis, evidenced by increased levels of reactive oxygen species (ROS) and collapse of mitochondrial membrane potential (DΨm) .

Efficacy in Cancer Cell Lines

A series of studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-70.83 - 2.41Cell cycle arrest, apoptosis
A5491.5Induction of ROS
HeLa1.81Apoptotic signaling

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, treatment with the compound resulted in significant morphological changes and reduced clonogenic survival. The analysis showed downregulation of cyclin D2 and CDK2, leading to G1 phase arrest .
  • Lung Cancer Study : The compound demonstrated promising results in A549 cells with an IC50_{50} value of approximately 1.5 µM. Mechanistic studies indicated that it induced apoptosis through ROS generation and mitochondrial dysfunction .

Potential Therapeutic Applications

Given its potent anti-cancer properties, this compound is being explored as a potential therapeutic agent in cancer treatment. Its ability to inhibit key pathways involved in cell proliferation and survival positions it as a candidate for further development in oncology.

Q & A

Q. What are the optimal multi-step synthetic routes for 3-methoxy-1-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves a 1,5-diarylpyrazole core template, starting with condensation of substituted phenylhydrazines and β-ketoesters. Key steps include:

  • Cyclocondensation : Using ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) to form the pyrazole ring .
  • Functionalization : Introducing the methoxy and phenoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling. For example, palladium catalysts (Pd/C) enable cross-coupling of aryl halides with boronic acids .
  • Carboxamide Formation : Reacting the pyrazole intermediate with 4-phenoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Q. Optimization Strategies :

  • Use HPLC to monitor reaction progress and column chromatography for purification.
  • Adjust solvent polarity (e.g., DMF for coupling reactions) and temperature to minimize side products. Reported yields range from 45–70% depending on steric hindrance .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy group appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns between 6.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₉H₁₈N₃O₃: 336.1348).
  • X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions. Pyrazole rings often exhibit planar geometry with bond angles of ~120° .
  • HPLC-PDA : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence biological activity and target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Methoxy Position : Moving the methoxy group from the 3- to 4-position on the phenyl ring increases hydrophobicity, enhancing blood-brain barrier penetration in neurological targets .
    • Phenoxy Substitution : Replacing 4-phenoxyphenyl with 4-fluorophenyl reduces IC₅₀ values (e.g., from 1.2 µM to 0.8 µM in kinase inhibition assays) due to improved electron-withdrawing effects .

Q. Experimental Design :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in vitro against panels of enzymes (e.g., COX-2, EGFR) using fluorescence polarization assays. Compare results with molecular docking simulations (AutoDock Vina) to validate binding poses .

Q. How can discrepancies in bioactivity data across in vitro and in vivo models be resolved?

Methodological Answer:

  • Data Contradiction Analysis :
    • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated demethylation). Co-administer CYP3A4 inhibitors (ketoconazole) in vivo to confirm .
    • Solubility Issues : Poor aqueous solubility (>50 µg/mL in PBS) may reduce in vivo efficacy. Formulate with PEG-400 or cyclodextrins to enhance bioavailability .

Q. Case Study :

  • In COX-2 inhibition assays, the compound showed IC₅₀ = 0.5 µM in cell-free systems but only 15% inhibition in murine macrophages. LC-MS revealed protein binding (>90%), necessitating dose adjustments .

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